2-Fluoro-6-(trifluoromethyl)phenylacetic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Fluoro-6-(trifluoromethyl)phenylacetic acid involves several routes, reflecting its versatility and adaptability in chemical synthesis. One notable method includes the synthesis from phenylglycine through a fluorodeamination reaction in a HF-pyridine mixture, showcasing its utility as a derivatizing chiral agent for enantiomeric excess measurement via 19F NMR spectra (Hamman, Béguin, & Arnaud, 1991). Another approach involves the oxidation of corresponding β-fluoro-β-phenyl alcohols, accessible through bromofluorination and subsequent reactions (Goj & Haufe, 2006).
Molecular Structure Analysis
The molecular structure of 2-Fluoro-6-(trifluoromethyl)phenylacetic acid and its derivatives has been a subject of study to understand its chemical behavior and reactivity. For instance, Fluoromethyl-2,4,6-trinitrophenylsulfonate, a related compound, has been characterized by single-crystal X-ray diffraction, demonstrating its effectiveness as a monofluoromethylating agent (Reichel et al., 2021).
Chemical Reactions and Properties
This compound's reactivity has been explored through various chemical reactions, including its use as a chiral derivatizing agent allowing the distinction of enantiomers of alcohols by fluorine NMR spectroscopy (Barrelle & Hamman, 1991). Additionally, its involvement in the synthesis of fluorinated analogs of S-phenyl thiorhamnopyranosides highlights its role in influencing glycosylation stereoselectivity (Crich & Vinogradova, 2007).
Physical Properties Analysis
The physical properties of 2-Fluoro-6-(trifluoromethyl)phenylacetic acid and related compounds have been thoroughly investigated. These studies have included examining their solubility, stability, and behavior under different conditions to facilitate their application in various scientific and industrial processes.
Chemical Properties Analysis
The chemical properties of 2-Fluoro-6-(trifluoromethyl)phenylacetic acid, such as its acidity, reactivity towards nucleophiles, and electrophilic substitution reactions, have been central to developing novel synthetic methods and compounds. For instance, its unexpected reactivity leading to the loss of three fluorine atoms has opened up new pathways for synthesizing complex organic structures (Stazi et al., 2010).
Scientific Research Applications
Chiral Derivatizing Agent : 2-Fluoro-2-phenylacetic acid, closely related to 2-Fluoro-6-(trifluoromethyl)phenylacetic acid, has been used as a chiral derivatizing agent. This application is significant in distinguishing enantiomers of alcohols by converting them into diastereoisomeric esters, which can be analyzed using fluorine NMR spectroscopy. This method facilitates the determination of the configuration of substituted-phenyl secondary alcohols (Barrelle & Hamman, 1991) and (Hamman, Béguin & Arnaud, 1991).
Comparative Studies in Reactivity and Acidity : A comparative study on halogenated phenylacetic acids, including 2-Fluoro-6-(trifluoromethyl)phenylacetic acid, has been conducted. This research focused on the reactivity of these molecules using various descriptors like Fukui functions, local softness, electrophilicity, and global descriptors like electronegativity and hardness. The study provides insights into the acidity and vibrational spectra of these compounds, which are essential for understanding their chemical behavior (Srivastava et al., 2015).
Synthetic Routes and Applications in Organic Chemistry : Innovative synthetic routes to create 2-Fluoro-2-phenylalkanoic acids have been developed. These compounds, including 2-Fluoro-6-(trifluoromethyl)phenylacetic acid, are essential in organic synthesis, offering a pathway for the creation of various organic compounds. The research outlines methods such as bromo fluorination, bromine-by-acetate replacement, and hydrolysis processes, contributing significantly to organic synthetic methodologies (Goj & Haufe, 2006).
Role in Photoredox Systems for Catalytic Fluoromethylation : Studies on photoredox systems incorporating 2-Fluoro-6-(trifluoromethyl)phenylacetic acid derivatives have explored their use in catalytic fluoromethylation of carbon-carbon multiple bonds. This research is pivotal in the field of synthetic organic chemistry, especially for the creation of compounds with pharmaceutical and agricultural applications (Koike & Akita, 2016).
Characterization and Application in Metal Complexes : The synthesis and characterization of metal complexes involving fluorine-containing substances, such as 2-Fluoro-6-(trifluoromethyl)phenylacetic acid, have been conducted. This research contributes to the field of fluorochemistry, which is vital in materials science, pharmaceuticals, and agriculture (Douvris et al., 2022).
Safety And Hazards
properties
IUPAC Name |
2-[2-fluoro-6-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-7-3-1-2-6(9(11,12)13)5(7)4-8(14)15/h1-3H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXIGDPHHXXMMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372162 | |
Record name | 2-Fluoro-6-(trifluoromethyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-(trifluoromethyl)phenylacetic acid | |
CAS RN |
179946-32-8 | |
Record name | 2-Fluoro-6-(trifluoromethyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-6-(trifluoromethyl)phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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